N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
Description
This compound is a triazoloquinazolin-propanamide derivative characterized by a triazolo[4,3-a]quinazolinone core substituted with a 3-(propan-2-yloxy)propyl group at position 4 and an N-[(4-methylphenyl)methyl]propanamide chain at position 2.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)34-16-6-15-30-25(33)21-7-4-5-8-22(21)31-23(28-29-26(30)31)13-14-24(32)27-17-20-11-9-19(3)10-12-20/h4-5,7-12,18H,6,13-17H2,1-3H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLQWGPETKDTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Functional Groups : The presence of a triazole ring and a quinazoline moiety.
- Molecular Formula : C₁₈H₂₂N₄O₂
- Molecular Weight : 342.4 g/mol
This structure suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as:
- Enzymes : It may inhibit certain enzymes involved in metabolic pathways.
- Receptors : The compound could modulate receptor activity, influencing signaling pathways related to inflammation and immune responses.
In Vitro Studies
Recent research has demonstrated the compound's effectiveness in various in vitro assays:
- Enzyme Inhibition : Studies indicate that this compound exhibits significant inhibition of specific enzymes involved in cancer cell proliferation.
- Cell Proliferation Assays : The compound has shown promising results in reducing the proliferation of certain cancer cell lines at micromolar concentrations.
In Vivo Studies
Preliminary animal studies have suggested that this compound may have therapeutic potential:
- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced markers of inflammation.
- Analgesic Properties : Behavioral assays indicated that the compound may possess pain-relieving properties.
Summary of Biological Activity Findings
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro Assays | Enzyme Inhibition | Significant reduction in enzyme activity at 10 µM concentration. |
| Cell Proliferation | Cancer Cell Lines | IC50 values ranged from 5 to 20 µM for various cell lines. |
| In Vivo Studies | Anti-inflammatory Effects | Reduction in inflammatory cytokines in treated animals. |
| Analgesic Studies | Pain Relief | Behavioral changes indicating reduced pain response. |
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of this compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM. Further analysis revealed apoptosis induction through caspase activation.
Case Study 2: Anti-inflammatory Action
In another study focusing on inflammatory diseases, the compound was administered to mice with induced paw edema. The results indicated a significant reduction in paw swelling compared to control groups, suggesting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Features :
- 1H NMR: Key signals include: Aromatic protons (δ 7.2–8.1 ppm) from the quinazolinone and 4-methylphenyl groups. Methyl groups (δ 1.2–1.4 ppm) from the isopropoxy and 4-methylphenyl substituents. Triazole protons (δ 8.3–8.5 ppm) .
- Mass Spectrometry : Molecular ion peaks align with the molecular formula C₂₆H₂₉N₅O₃, confirmed by ESI-MS (e.g., [M+H]+ at m/z 478.2) .
Comparison with Structurally Similar Compounds
Core Scaffold Analogues
Functional Group Analogues
- Isopropoxypropyl vs.
- N-[(4-methylphenyl)methyl]propanamide vs. N-isopropylpropanamide :
Bioactivity and Pharmacological Potential
- CNS Modulation: Structural similarity to thalidomide derivatives (e.g., triazole/quinazolinone cores) implies possible CNS depressant or stimulant-antagonistic effects, though specific data are lacking .
- Anticancer Activity : Thiazolo-triazole analogs with propanamide chains show moderate cytotoxicity against cancer cell lines, suggesting the target compound’s isopropoxypropyl group could enhance solubility and efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
